molecular formula C17H19ClN2OS B2634426 3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide CAS No. 1798464-60-4

3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide

Cat. No.: B2634426
CAS No.: 1798464-60-4
M. Wt: 334.86
InChI Key: JWPXEDKLIHRBGV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide typically involves the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the thiophen-2-yl group: This can be done through coupling reactions such as Suzuki or Stille coupling.

    Formation of the carboxamide group: This step involves the reaction of the amine group with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and organometallic compounds are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide: can be compared with other azepane derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom on the phenyl ring and the thiophene moiety can impart distinct properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-15-8-6-13(7-9-15)14-4-1-2-10-20(12-14)17(21)19-16-5-3-11-22-16/h3,5-9,11,14H,1-2,4,10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPXEDKLIHRBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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